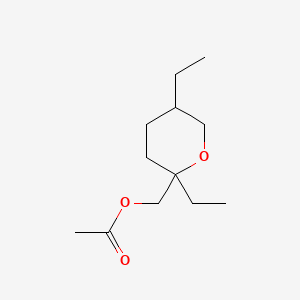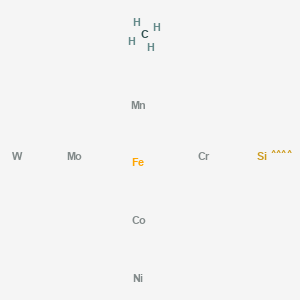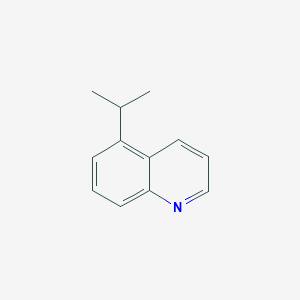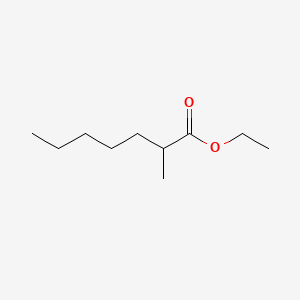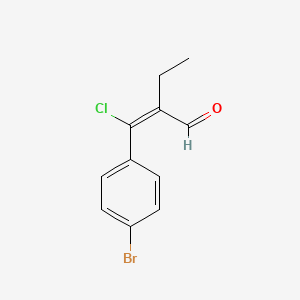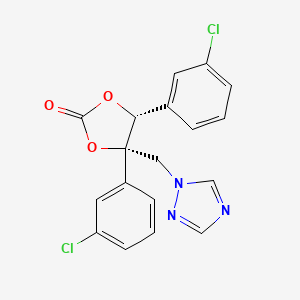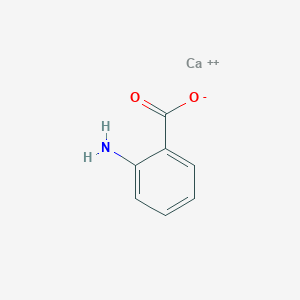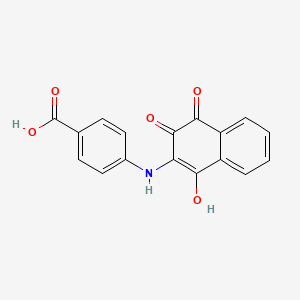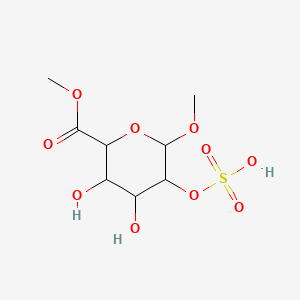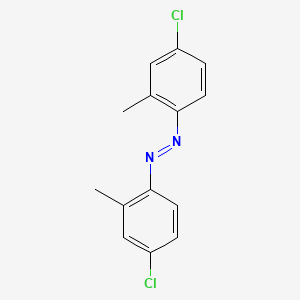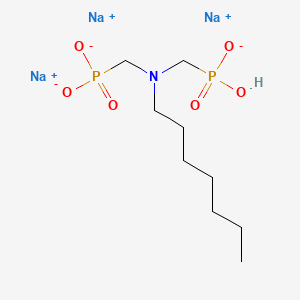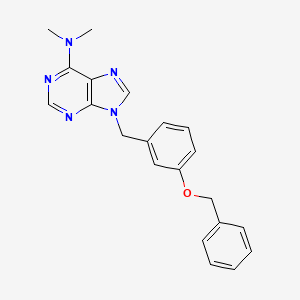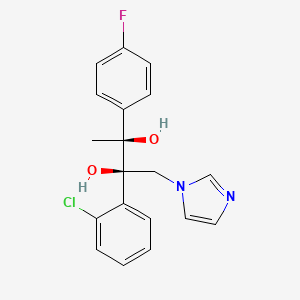
Methyl 3-chloro-4-(2-(4-(methoxycarbonyl)phenoxy)ethoxy)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
EINECS 296-604-9 is a compound listed in the European Inventory of Existing Commercial Chemical Substances (EINECS). This inventory includes substances that were on the European Community market between January 1, 1971, and September 18, 1981 . The compound is identified by its unique EINECS number, which helps in tracking and regulating its use within the European Union.
Vorbereitungsmethoden
The preparation methods for EINECS 296-604-9 involve various synthetic routes and reaction conditions. Industrial production methods typically include:
Synthetic Routes: The compound can be synthesized through a series of chemical reactions involving specific reagents and catalysts. The exact synthetic route depends on the desired purity and yield of the final product.
Reaction Conditions: These conditions include temperature, pressure, and the presence of specific catalysts or solvents that facilitate the reaction. The optimization of these conditions is crucial for achieving high efficiency and selectivity in the synthesis process.
Industrial Production: Large-scale production methods often involve continuous flow reactors and automated systems to ensure consistent quality and high throughput.
Analyse Chemischer Reaktionen
EINECS 296-604-9 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
EINECS 296-604-9 has a wide range of scientific research applications, including:
Chemistry: The compound is used as a reagent in various chemical reactions and as a building block for the synthesis of more complex molecules.
Biology: It is used in biochemical assays and as a probe to study biological processes.
Medicine: The compound has potential therapeutic applications and is studied for its pharmacological properties.
Wirkmechanismus
The mechanism of action of EINECS 296-604-9 involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied .
Vergleich Mit ähnlichen Verbindungen
EINECS 296-604-9 can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
EINECS 203-770-8: This compound has similar chemical properties but differs in its specific applications and reactivity.
EINECS 234-985-5: This compound is used in different industrial applications and has distinct chemical reactivity.
EINECS 239-934-0: This compound has unique biological properties and is used in different research applications.
EINECS 296-604-9 stands out due to its specific chemical structure and reactivity, making it valuable for a wide range of scientific and industrial applications.
Eigenschaften
CAS-Nummer |
92832-37-6 |
|---|---|
Molekularformel |
C18H17ClO6 |
Molekulargewicht |
364.8 g/mol |
IUPAC-Name |
methyl 3-chloro-4-[2-(4-methoxycarbonylphenoxy)ethoxy]benzoate |
InChI |
InChI=1S/C18H17ClO6/c1-22-17(20)12-3-6-14(7-4-12)24-9-10-25-16-8-5-13(11-15(16)19)18(21)23-2/h3-8,11H,9-10H2,1-2H3 |
InChI-Schlüssel |
RBTPNQHMKIAYMR-UHFFFAOYSA-N |
Kanonische SMILES |
COC(=O)C1=CC=C(C=C1)OCCOC2=C(C=C(C=C2)C(=O)OC)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


